molecular formula C15H13NO2 B3057547 9H-Carbazole-2-carboxylic acid, ethyl ester CAS No. 82408-83-1

9H-Carbazole-2-carboxylic acid, ethyl ester

Cat. No.: B3057547
CAS No.: 82408-83-1
M. Wt: 239.27 g/mol
InChI Key: HKQJHFRKEOPUGT-UHFFFAOYSA-N
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Description

9H-Carbazole-2-carboxylic acid, ethyl ester: is an organic compound with the molecular formula C15H13NO2 . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its pale-yellow to yellow-brown solid form and has a molecular weight of 239.27 g/mol .

Scientific Research Applications

Chemistry: 9H-Carbazole-2-carboxylic acid, ethyl ester is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for use in high-performance materials .

Mechanism of Action

Target of Action

Carbazole derivatives are known to interact with various biological targets due to their unique structure and properties .

Mode of Action

Carbazole derivatives are known for their electron-donating properties . This suggests that the compound may interact with its targets through electron transfer, potentially influencing the function of these targets.

Biochemical Pathways

Carbazole derivatives are known to be involved in various biochemical processes due to their diverse biological activities .

Result of Action

Carbazole derivatives are known for their high charge carrier mobility and photochemical stability , suggesting that they may influence cellular processes related to these properties.

Biochemical Analysis

Biochemical Properties

9H-Carbazole-2-carboxylic acid, ethyl ester is known for its high charge carrier mobility and photochemical stability . These properties make it a useful charge transporting material, particularly in the field of organic electronics . Specific enzymes, proteins, and other biomolecules that it interacts with are not mentioned in the available literature.

Molecular Mechanism

It is known to exhibit high charge carrier mobility and photochemical stability , suggesting it may interact with biomolecules in a way that facilitates charge transport. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-2-carboxylic acid, ethyl ester typically involves the esterification of 9H-Carbazole-2-carboxylic acid with ethanol. This reaction is often catalyzed by a mineral acid such as sulfuric acid. The reaction conditions usually include refluxing the mixture to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 9H-Carbazole-3-carboxylic acid, ethyl ester
  • 9H-Carbazole-2-carboxylic acid
  • 9H-Carbazole-3-carboxylic acid

Comparison: Compared to its similar compounds, 9H-Carbazole-2-carboxylic acid, ethyl ester is unique due to its specific ester functional group at the 2-position of the carbazole ring. This structural difference can influence its reactivity and applications. For instance, the ester group can enhance its solubility and facilitate its use in various organic synthesis reactions .

Properties

IUPAC Name

ethyl 9H-carbazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-18-15(17)10-7-8-12-11-5-3-4-6-13(11)16-14(12)9-10/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQJHFRKEOPUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431964
Record name 9H-Carbazole-2-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82408-83-1
Record name 9H-Carbazole-2-carboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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